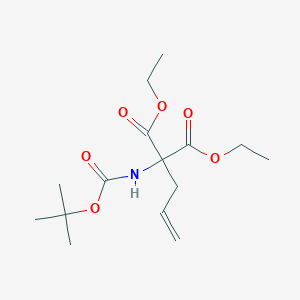
3-Acetyl-4-oxocyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-oxocyclohexane-1-carbonitrile is a chemical compound that has recently gained attention in scientific research. It is a versatile molecule that has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-oxocyclohexane-1-carbonitrile involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Effets Biochimiques Et Physiologiques
3-Acetyl-4-oxocyclohexane-1-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Acetyl-4-oxocyclohexane-1-carbonitrile in lab experiments is its versatility. It can be used as a starting material for the synthesis of various bioactive molecules. It is also relatively easy to synthesize and yields high purity product. However, one of the limitations is its potential toxicity. It is important to handle this compound with care and follow appropriate safety protocols.
Orientations Futures
There are several future directions for the research on 3-Acetyl-4-oxocyclohexane-1-carbonitrile. One of the areas of interest is the development of new synthetic methods that can improve the yield and efficiency of the synthesis. Another area of interest is the optimization of the biological activity of this compound by designing new derivatives and analogs. In addition, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-Acetyl-4-oxocyclohexane-1-carbonitrile involves the reaction of cyclohexanone with acetyl cyanide in the presence of a catalyst such as piperidine or triethylamine. The reaction proceeds through an aldol condensation followed by a dehydration step to yield the desired product. This method is relatively simple and yields high purity product. However, the reaction conditions need to be carefully controlled to avoid side reactions and ensure high yield.
Applications De Recherche Scientifique
3-Acetyl-4-oxocyclohexane-1-carbonitrile has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. It has been shown to exhibit significant biological activity against various diseases such as cancer, inflammation, and microbial infections. In addition, it has been used as a building block for the synthesis of various bioactive molecules.
Propriétés
Numéro CAS |
127682-20-6 |
|---|---|
Nom du produit |
3-Acetyl-4-oxocyclohexane-1-carbonitrile |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-acetyl-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h7-8H,2-4H2,1H3 |
Clé InChI |
JDAWWDWUQMCZFD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(CCC1=O)C#N |
SMILES canonique |
CC(=O)C1CC(CCC1=O)C#N |
Synonymes |
Cyclohexanecarbonitrile, 3-acetyl-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)








